molecular formula C16H20F3NO3S B451665 Propan-2-yl 6-ethyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 6-ethyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B451665
M. Wt: 363.4g/mol
InChI Key: RRPWUZTVZPOACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 6-ethyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C₁₆H₂₀F₃NO₃S . This compound is characterized by its trifluoroacetyl group, which imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-ethyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-ethyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Propan-2-yl 6-ethyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 6-ethyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group plays a crucial role in modulating the compound’s reactivity and binding affinity, influencing its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 6-ethyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Isopropyl 6-ethyl-2-[(acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Compared to similar compounds, Propan-2-yl 6-ethyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H20F3NO3S

Molecular Weight

363.4g/mol

IUPAC Name

propan-2-yl 6-ethyl-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H20F3NO3S/c1-4-9-5-6-10-11(7-9)24-13(20-15(22)16(17,18)19)12(10)14(21)23-8(2)3/h8-9H,4-7H2,1-3H3,(H,20,22)

InChI Key

RRPWUZTVZPOACO-UHFFFAOYSA-N

SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C(F)(F)F

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C(F)(F)F

Origin of Product

United States

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